

N-(Cyclopentyloxycarbonyloxy)succinimide CAS number 128595-07-3

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Compound of Interest

Compound Name: N-(Cyclopentyloxycarbonyloxy)succinimide

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N-(Cyclopentyloxycarbonyloxy)succinimide: A Technical Guide

CAS Number: 128595-07-3

This in-depth technical guide provides a comprehensive overview of **N-(Cyclopentyloxycarbonyloxy)succinimide**, a versatile reagent for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its key applications, particularly as an amino-protecting agent and in bioconjugation.

Core Chemical and Physical Properties

N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a white to off-white crystalline powder. It serves as a crucial intermediate in various chemical syntheses due to its reactive N-hydroxysuccinimide (NHS) ester group.

Table 1: Physicochemical Properties of **N-(Cyclopentyloxycarbonyloxy)succinimide**

Property	Value	Reference
CAS Number	128595-07-3	General
Molecular Formula	$C_{10}H_{13}NO_5$	General
Molecular Weight	227.21 g/mol	General
Appearance	White to off-white crystalline powder	General
Melting Point	78-82 °C	General
Purity	>98.0% (by GC)	[1]
Storage Conditions	2-8°C, under inert atmosphere, moisture sensitive	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **N-(Cyclopentyloxycarbonyloxy)succinimide** is not readily available in the public domain. However, data for the parent succinimide structure and predicted mass spectrometry values provide valuable reference points for characterization.

Table 2: Reference Spectroscopic Data for Succinimide and Predicted Data for **N-(Cyclopentyloxycarbonyloxy)succinimide**

Data Type	Description
1H NMR (Succinimide in $CDCl_3$)	δ 2.77 (s, 4H), 8.9 (br s, 1H)
^{13}C NMR (General for Succinimide Core)	Carbonyl carbons typically appear downfield.
FTIR (Succinimide Derivatives)	Imide carbonyl stretching vibrations are typically observed around $1700-1800\text{ cm}^{-1}$. The anti-symmetric stretch is often seen around 1715 cm^{-1} , and the symmetric stretch around 1790 cm^{-1} . [2]
Mass Spectrometry (Predicted for $C_{10}H_{13}NO_5$)	$[M+H]^+$: 228.08666, $[M+Na]^+$: 250.06860, $[M-H]^-$: 226.07210

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **N-(Cyclopentyloxycarbonyloxy)succinimide** is not publicly available. However, based on a general method for producing N-(organocarbonyloxy)succinimide derivatives described in US Patent 5,426,190A, a plausible two-step experimental protocol is outlined below.^[3] This process involves the formation of N-hydroxysuccinimide (NHS) followed by its acylation with cyclopentyl chloroformate.

Experimental Protocol: Synthesis of **N-(Cyclopentyloxycarbonyloxy)succinimide**

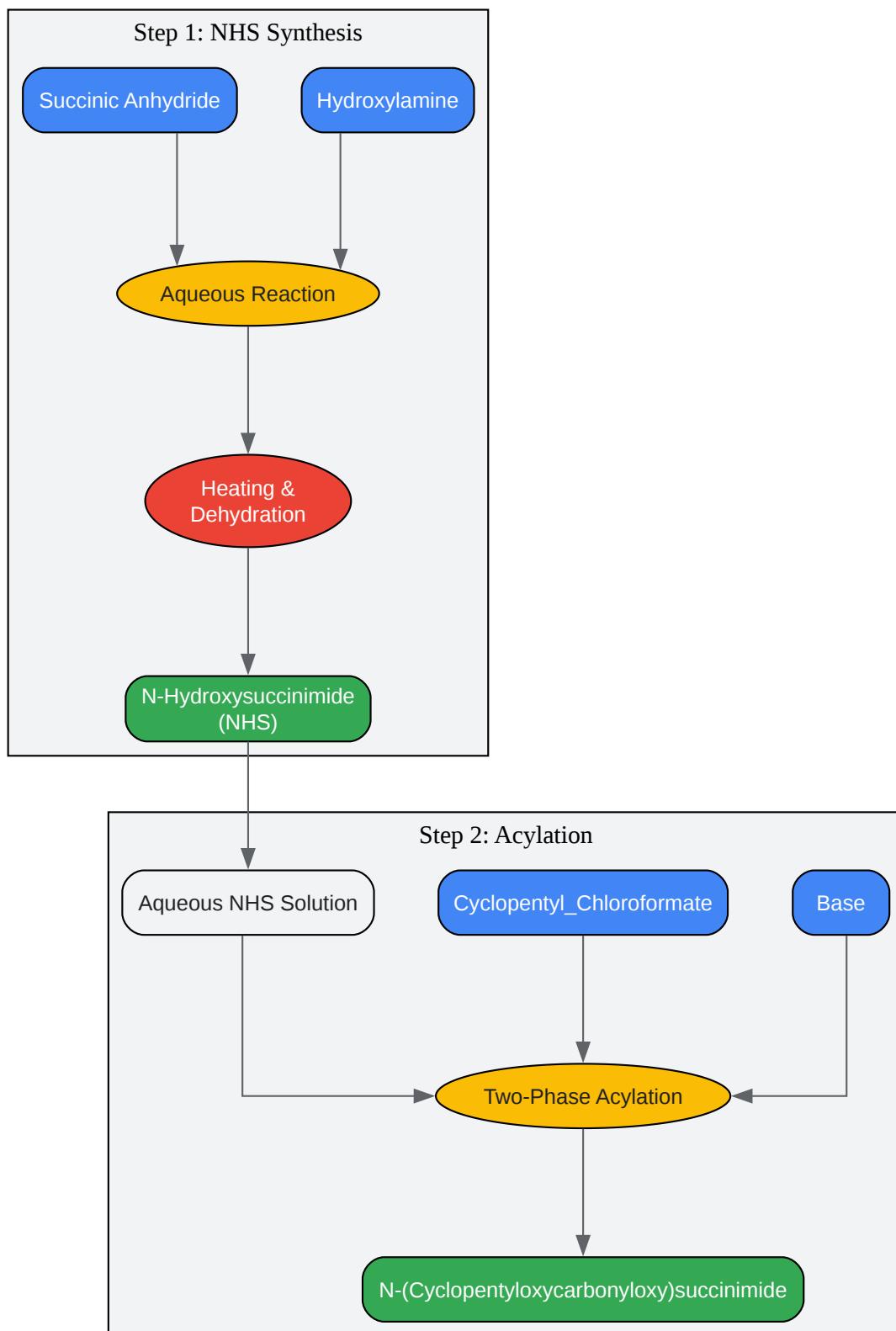
Step 1: Synthesis of N-Hydroxysuccinimide (NHS)

- Reaction Setup: In a reaction vessel, combine succinic anhydride and a slight molar excess of hydroxylamine in an aqueous medium.
- Formation of Hydroxamic Acid: Stir the mixture at room temperature. The reaction is typically exothermic.
- Cyclization: After the initial reaction subsides, heat the mixture to induce cyclization and dehydration, forming N-hydroxysuccinimide. Water is continuously removed during this step.
- Isolation: The resulting solid, crude N-hydroxysuccinimide, can be purified by recrystallization.

Step 2: Synthesis of **N-(Cyclopentyloxycarbonyloxy)succinimide**

- Reaction Setup: Prepare a two-phase system by dissolving the crude N-hydroxysuccinimide in water and adding a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
- Acylation: Cool the mixture in an ice bath. Add a base (e.g., triethylamine or sodium carbonate) to the aqueous phase. Slowly add cyclopentyl chloroformate to the stirred biphasic mixture.
- Reaction: The acylation occurs at the interface of the two phases. The **N-(Cyclopentyloxycarbonyloxy)succinimide** product will preferentially dissolve in the organic layer.

- Workup: After the reaction is complete, separate the organic layer. Wash the organic phase with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield pure **N-(Cyclopentyloxycarbonyloxy)succinimide**.

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Caption: Synthesis workflow for **N-(Cyclopentyloxycarbonyloxy)succinimide**.

Applications in Research and Development

N-(Cyclopentyloxycarbonyloxy)succinimide is a valuable reagent with several applications in pharmaceutical and materials science.

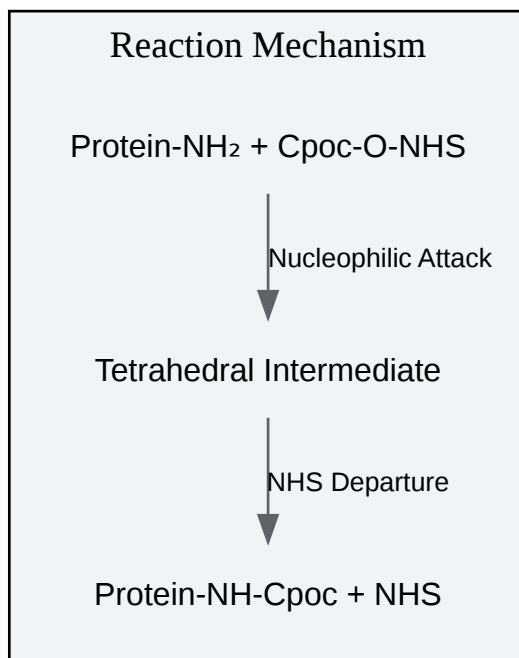
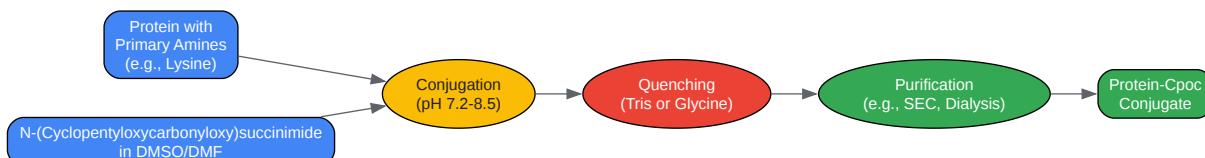
- **Amine Protection:** The cyclopentyloxycarbonyl (Cpoc) group can be introduced onto a primary or secondary amine using this reagent. This protecting group is useful in multi-step organic syntheses, particularly in peptide and nucleotide synthesis, where selective protection and deprotection of amino functionalities are required.
- **Bioconjugation:** As an N-hydroxysuccinimide ester, this compound is highly effective for bioconjugation.^[4] It reacts with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.^{[5][6]} This enables the covalent attachment of the cyclopentyloxycarbonyl group, which can be used to modify the properties of the biomolecule or to introduce a linker for further functionalization.
- **Pharmaceutical and Polymer Synthesis:** It serves as an important intermediate in the synthesis of various pharmaceuticals and biodegradable polymers.^[4]

Experimental Protocol: General Bioconjugation with an NHS Ester

This protocol describes a general workflow for conjugating an NHS-ester activated molecule, such as **N-(Cyclopentyloxycarbonyloxy)succinimide**, to a protein.

- **Protein Preparation:** Dissolve the protein to be conjugated in an amine-free buffer at a pH range of 7.2-8.5. Common buffers include phosphate-buffered saline (PBS) or borate buffer.
- **NHS Ester Reagent Preparation:** Immediately before use, dissolve the **N-(Cyclopentyloxycarbonyloxy)succinimide** in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Conjugation Reaction:** Add the dissolved NHS ester to the protein solution with gentle mixing. A molar excess of the NHS ester is typically used, with the optimal ratio determined empirically.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

- Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.
- Purification: Remove the excess reagent and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or ultrafiltration.



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